2-Iodo-5-nitropyridine
CAS No.: 28080-54-8
Cat. No.: VC21304467
Molecular Formula: C5H3IN2O2
Molecular Weight: 249.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28080-54-8 |
|---|---|
| Molecular Formula | C5H3IN2O2 |
| Molecular Weight | 249.99 g/mol |
| IUPAC Name | 2-iodo-5-nitropyridine |
| Standard InChI | InChI=1S/C5H3IN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H |
| Standard InChI Key | SJXWHBQWFBHASX-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1[N+](=O)[O-])I |
| Canonical SMILES | C1=CC(=NC=C1[N+](=O)[O-])I |
Introduction
Physical and Chemical Properties
2-Iodo-5-nitropyridine is characterized by a specific set of physical and chemical properties that determine its behavior in various chemical reactions and applications. This heterocyclic compound contains a pyridine ring with an iodine substituent at position 2 and a nitro group at position 5.
Basic Identification
The compound is definitively identified through several standard chemical identifiers that allow for unambiguous reference in scientific literature and databases.
Table 1: Basic Identification Parameters of 2-Iodo-5-nitropyridine
| Parameter | Value |
|---|---|
| CAS Number | 28080-54-8 |
| Molecular Formula | C5H3IN2O2 |
| Molar Mass | 249.99 g/mol |
| InChI | InChI=1/C5H3IN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H |
| SMILES | C1=CC(=NC=C1N+[O-])I |
| PubChem CID | 819492 |
| InChI Key | SJXWHBQWFBHASX-UHFFFAOYSA-N |
| MDL Number | MFCD05863241 |
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 163-168°C |
| Boiling Point | 309.9±27.0°C (Predicted) |
| Density | 2.144±0.06 g/cm³ (Predicted) |
| Flash Point | 141.2°C |
| Sensitivity | Light sensitive |
These physical properties influence the compound's stability, handling requirements, and its behavior in various reaction conditions. The light sensitivity noted in the specifications indicates that the compound should be stored in dark or amber containers to prevent degradation.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs, which is common for specialized chemical intermediates.
Common Synonyms
Researchers may encounter 2-Iodo-5-nitropyridine under various alternative names in different contexts and publications.
Table 3: Synonyms of 2-Iodo-5-nitropyridine
| Synonym |
|---|
| 6-Iodo-3-nitropyridine |
| 5-Nitro-2-iodopyridine |
| Pyridine, 2-iodo-5-nitro- |
| 2-Iodanyl-5-nitro-pyridine |
Applications and Uses
2-Iodo-5-nitropyridine serves several important functions in organic synthesis and industrial applications based on its unique structural features.
Synthetic Applications
The primary value of 2-Iodo-5-nitropyridine lies in its utility as a building block for more complex molecules. The compound can be used as an organic intermediate for the synthesis of various organic compounds and pesticides . The presence of both an iodine atom and a nitro group on the pyridine ring makes it particularly versatile for further functionalization through various cross-coupling reactions and substitution processes.
Industrial Relevance
Market Analysis
The global market for 2-Iodo-5-nitropyridine reflects its importance in chemical synthesis and industrial applications.
Current Market Status
According to market research, the global 2-Iodo-5-nitropyridine market was valued at a specific USD figure in 2018 and is projected to expand at a compound annual growth rate (CAGR) from 2019 to 2025 . This growth trajectory suggests sustained demand for the compound in various industrial sectors.
Market Drivers
The growth in the 2-Iodo-5-nitropyridine market is likely driven by increasing demand for specialized intermediates in pharmaceutical research, agrochemical development, and other fine chemical applications. As drug discovery continues to explore novel heterocyclic scaffolds, pyridine derivatives like 2-Iodo-5-nitropyridine provide valuable starting points for medicinal chemistry.
| Specification | Value |
|---|---|
| Purity | 97% |
| Typical Quantity | 5g, 1g |
| Storage Requirements | Light sensitive; requires appropriate containment |
These specifications indicate that the compound is primarily sold for research and development purposes, typically in gram quantities suitable for laboratory-scale synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume